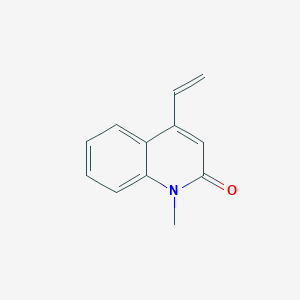
1-Methyl-4-vinylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-vinylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 1-Methyl-4-vinylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
1-Methyl-4-vinylquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It can modulate the expression of certain genes and proteins that are involved in cell proliferation, differentiation, and survival. It can also affect the activity of certain ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-4-vinylquinolin-2(1H)-one in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to generate a wide range of derivatives with different properties and functions. However, there are also some limitations to its use, such as its potential toxicity and instability under certain conditions. Therefore, careful consideration should be given to the experimental design and safety measures when using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 1-Methyl-4-vinylquinolin-2(1H)-one. Some possible areas of research include:
- Further investigation of its mechanism of action and molecular targets in different biological systems.
- Development of more efficient synthesis methods and purification techniques to improve the yield and purity of the compound.
- Exploration of its potential applications in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents.
- Examination of its pharmacokinetics and pharmacodynamics in vivo to evaluate its safety and efficacy as a therapeutic agent.
- Investigation of its interactions with other compounds and biomolecules, such as proteins and lipids, to gain insights into its biological activity and potential therapeutic uses.
Conclusion:
In conclusion, 1-Methyl-4-vinylquinolin-2(1H)-one is a versatile and potent chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable tool for investigating various biological processes and developing novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential uses in different fields.
Synthesemethoden
The synthesis of 1-Methyl-4-vinylquinolin-2(1H)-one can be achieved through several methods, including the reaction of 4-chloroquinoline with methyl vinyl ketone in the presence of a base, or the reaction of 4-aminoquinoline with acetylacetone followed by the addition of methyl iodide. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-vinylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields, such as medicinal chemistry, materials science, and organic synthesis. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In addition, it can be used as a building block for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
133363-53-8 |
|---|---|
Produktname |
1-Methyl-4-vinylquinolin-2(1H)-one |
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
4-ethenyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-12(14)13(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3 |
InChI-Schlüssel |
QBCAYCIEDOTWBG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
Synonyme |
2(1H)-Quinolinone,4-ethenyl-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



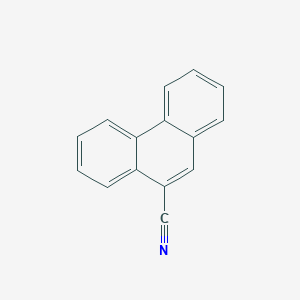
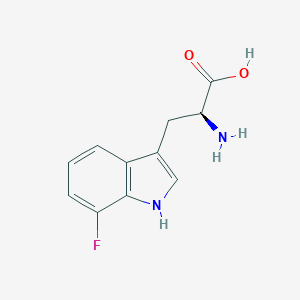
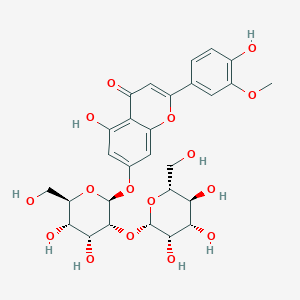
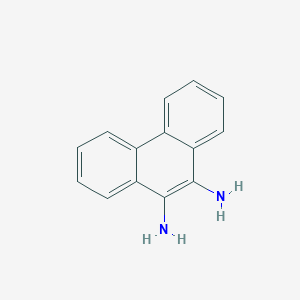
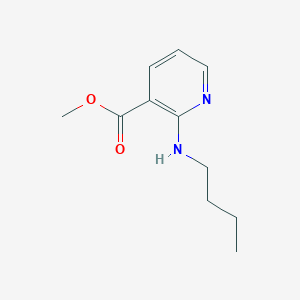
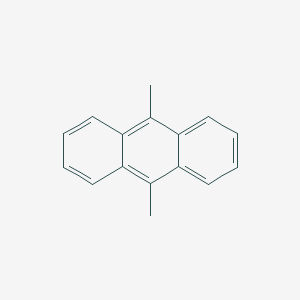
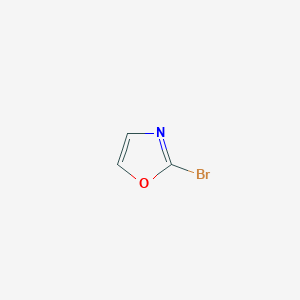
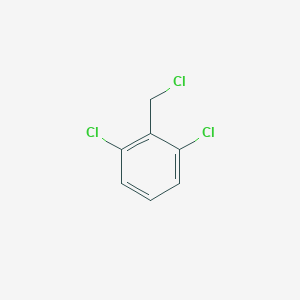
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
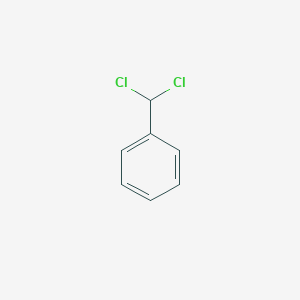
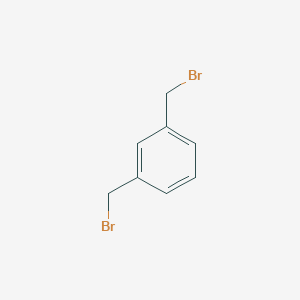
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
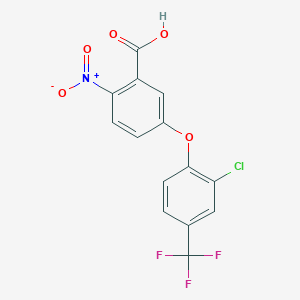
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)